molecular formula C10H8F3NO2 B2645899 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 189940-07-6

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2645899
Key on ui cas rn: 189940-07-6
M. Wt: 231.174
InChI Key: WZIHGKCKNMYGFV-UHFFFAOYSA-N
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Patent
US05830890

Procedure details

A mixture of butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate (12.0 g) and iron powder (5 g) in acetic acid (100 ml) was heated to reflux for 1.5 hours. After cooling the reaction mixture was quenched with water and the 2-methyl-6-trifluoromethyl-benzo[1,4]oxazin-3-one (4.49 g, 54% yield) as a grey solid was filtered off and dried mp 142°-4° C.; 1 H NMR (270 Mz): 1.61(3H,d), 4.76(1H,q), 6.7-7.4(2H,m), 8.89(1H,brs) ppm.
Name
butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:5]=1[O:6][CH:7]([CH3:15])[C:8](OCCCC)=[O:9])([O-])=O>C(O)(=O)C.[Fe]>[CH3:15][CH:7]1[C:8](=[O:9])[NH:1][C:4]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:16][C:5]=2[O:6]1

Inputs

Step One
Name
butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC(C(=O)OCCCC)C)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water

Outcomes

Product
Name
Type
product
Smiles
CC1OC2=C(NC1=O)C=C(C=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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